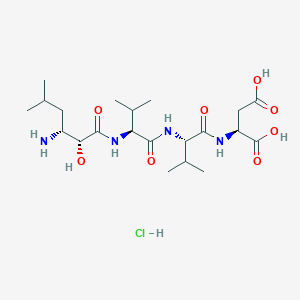
Epiamastatina clorhidrato
Descripción general
Descripción
Epiamastatin hydrochloride is a synthetic compound with a molecular weight of 474.55 . It is an epimer of amastatin at the 2-position . There are no reports of aminopeptidase inhibition by this epimer; on the contrary, there are suggestions that a 2S-hydroxyl group is important for the stability of an initial collision complex with the enzyme .
Molecular Structure Analysis
The molecular formula of Epiamastatin hydrochloride is C21H38N4O8 . The SMILES string representation of its structure isCl [H].CC (C)C [C@@H] (N) [C@@H] (O)C (=O)N [C@@H] (C (C)C)C (=O)N [C@@H] (C (C)C)C (=O)N [C@@H] (CC (O)=O)C (O)=O . Physical And Chemical Properties Analysis
Epiamastatin hydrochloride is a powder form substance . It has a molecular weight of 474.55 g/mol . The storage temperature is -20°C .Mecanismo De Acción
Target of Action
Epiamastatin hydrochloride primarily targets the H1 receptor, a histamine receptor . The H1 receptor plays a crucial role in mediating allergic responses in the body .
Mode of Action
Epiamastatin hydrochloride interacts with its targets in a multi-action manner that inhibits the allergic response in three ways :
- It prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .
Biochemical Pathways
The biochemical pathways affected by Epiamastatin hydrochloride are primarily related to allergic responses. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, Epiamastatin hydrochloride disrupts the biochemical pathways that would normally lead to an allergic response .
Result of Action
The molecular and cellular effects of Epiamastatin hydrochloride’s action primarily involve the prevention of allergic responses. By interacting with its targets and affecting related biochemical pathways, Epiamastatin hydrochloride can prevent itching associated with allergic conjunctivitis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Epiamastatin hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of Epiamastatin hydrochloride, which makes it an ideal tool for studying the role of Epiamastatin hydrochloride in various pathological conditions. It is also relatively easy to synthesize using the solid-phase peptide synthesis method. However, epiamastatin hydrochloride has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of the results. It is also relatively expensive, which can limit its use in some labs.
Direcciones Futuras
There are several future directions for the use of epiamastatin hydrochloride in scientific research. One potential direction is the development of new therapeutic strategies for COPD and other diseases that involve Epiamastatin hydrochloride. For example, epiamastatin hydrochloride could be used as a template to develop new inhibitors of Epiamastatin hydrochloride that are more stable and have better pharmacological properties. Another potential direction is the study of the role of Epiamastatin hydrochloride in other pathological conditions, such as asthma and cancer. By understanding the role of Epiamastatin hydrochloride in these diseases, new therapeutic strategies could be developed to target this enzyme and improve patient outcomes.
Aplicaciones Científicas De Investigación
- Epiamastatina clorhidrato actúa como un inhibidor de las metaloproteasas. Estas enzimas desempeñan funciones cruciales en varios procesos biológicos, incluida la remodelación tisular, la señalización celular y las respuestas inmunitarias. Al inhibir las metaloproteasas, la epiamastatina puede ser valiosa para estudiar sus funciones y posibles objetivos terapéuticos .
- Las metaloproteasas a menudo se desregulan en el cáncer, contribuyendo a la invasión tumoral, la angiogénesis y la metástasis. La inhibición de estas enzimas por parte de la epiamastatina podría ayudar a comprender la progresión del cáncer y desarrollar terapias dirigidas .
- La angiogénesis, la formación de nuevos vasos sanguíneos, es esencial para el crecimiento y la reparación de tejidos. La desregulación de la angiogénesis está implicada en enfermedades como el cáncer, la retinopatía diabética y la artritis reumatoide. La inhibición de las metaloproteasas por parte de la epiamastatina puede afectar las vías relacionadas con la angiogénesis .
- Las metaloproteasas están involucradas en la neuroinflamación, la plasticidad sináptica y la supervivencia neuronal. Los efectos de la epiamastatina en estas enzimas podrían ser relevantes en condiciones neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson .
- Las metaloproteasas desempeñan un papel en la reparación de tejidos y la fibrosis. La inhibición de la epiamastatina podría influir en los procesos de cicatrización de heridas y la remodelación del tejido fibrótico .
- This compound puede servir como un compuesto de herramienta para el descubrimiento de fármacos. Los investigadores pueden usarlo para validar objetivos de metaloproteasa y detectar posibles inhibidores .
Inhibición de la metaloproteasa
Investigación sobre el cáncer
Estudios de angiogénesis
Trastornos neurodegenerativos
Cicatrización de heridas y fibrosis
Desarrollo de fármacos
Análisis Bioquímico
Biochemical Properties
Epiamastatin hydrochloride is suggested to play a role in biochemical reactions, particularly those involving aminopeptidases . There are no reports of it interacting with enzymes, proteins, or other biomolecules .
Cellular Effects
There is currently no information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There are no reports of it exerting effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of epiamastatin hydrochloride over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no information available on how the effects of epiamastatin hydrochloride vary with different dosages in animal models .
Metabolic Pathways
There is currently no information available on the metabolic pathways that epiamastatin hydrochloride is involved in, including any enzymes or cofactors that it interacts with .
Transport and Distribution
There is currently no information available on how epiamastatin hydrochloride is transported and distributed within cells and tissues .
Subcellular Localization
There is currently no information available on the subcellular localization of epiamastatin hydrochloride and any effects on its activity or function .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUPCKQTDKNLS-TXUMRZAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100992-59-4 | |
| Record name | Epiamastatin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)












